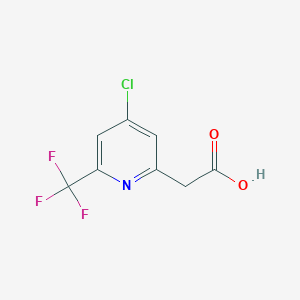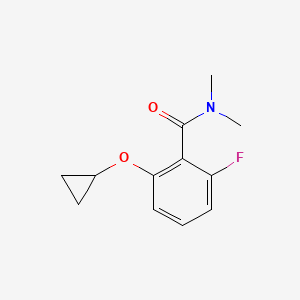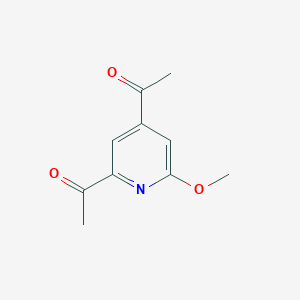
3-Iodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol: is an organoboron compound that features both an iodine atom and a boronic ester group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the following steps:
Iodination: The phenol ring is iodinated using iodine and a suitable oxidizing agent.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form cyclohexanols.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Quinones and Cyclohexanols: Formed from oxidation and reduction reactions, respectively.
Applications De Recherche Scientifique
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of advanced materials, such as polymers and electronic materials.
Mécanisme D'action
The mechanism of action of 3-Iodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol primarily involves its reactivity as a boronic ester and an iodinated phenol. The boronic ester group can form covalent bonds with various electrophiles, while the iodine atom can undergo substitution reactions with nucleophiles. These reactions are facilitated by catalysts, such as palladium, which activate the boronic ester and iodine groups for subsequent transformations .
Comparaison Avec Des Composés Similaires
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Uniqueness:
- Iodine Substitution: The presence of an iodine atom in 3-Iodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol makes it more reactive in substitution reactions compared to its fluorinated counterparts.
- Phenol Group: The phenol group provides additional reactivity, allowing for oxidation and reduction reactions that are not possible with pyridine or benzothiadiazole derivatives.
Propriétés
Formule moléculaire |
C12H16BIO3 |
|---|---|
Poids moléculaire |
345.97 g/mol |
Nom IUPAC |
3-iodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C12H16BIO3/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7,15H,1-4H3 |
Clé InChI |
IATUABQJTJCXJD-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


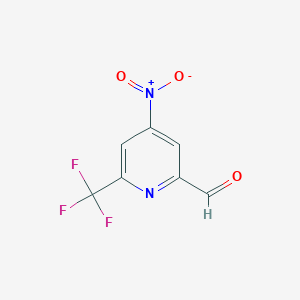
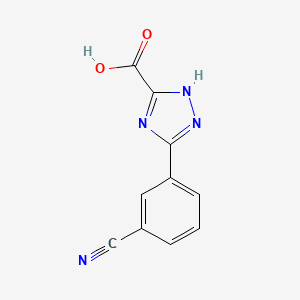
![2-(2-Furyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL](/img/structure/B14845978.png)

